N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide
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Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H14ClN5O2 and its molecular weight is 379.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By disrupting the normal progression of the cell cycle, the compound can halt the proliferation of cells . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
It is noted that compounds in this series have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of the affected cells, depending on the specific cellular context .
Biochemical Analysis
Biochemical Properties
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide has been found to interact with certain enzymes, particularly CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a key enzyme involved in cell cycle regulation, and inhibition of this enzyme is an appealing target for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has been observed to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
It has been observed to exert significant effects on cell cycle progression and apoptosis over time .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-5-7-13(8-6-12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)15-4-2-3-14(20)9-15/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYYQXQNAIVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.